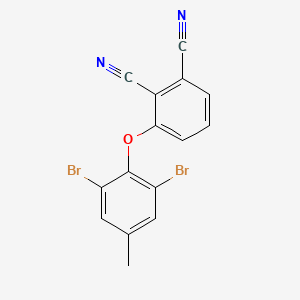
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with two bromine atoms, a methyl group, and a phenoxy group, along with two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps. One common method includes the bromination of 4-methylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with 3,4-dicyanophenol under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including bromination and nucleophilic substitution reactions, under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: The compound is explored for its use in various industrial processes, including the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The bromine atoms and cyano groups play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, influencing their chemical and physical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2-methylbenzene: Similar in structure but lacks the cyano groups and phenoxy substitution.
Dicyanobenzene Derivatives: Compounds with similar dicyano substitution but different aromatic frameworks.
Uniqueness
3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to its combination of bromine, methyl, phenoxy, and cyano groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
594823-65-1 |
|---|---|
Formule moléculaire |
C15H8Br2N2O |
Poids moléculaire |
392.04 g/mol |
Nom IUPAC |
3-(2,6-dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H8Br2N2O/c1-9-5-12(16)15(13(17)6-9)20-14-4-2-3-10(7-18)11(14)8-19/h2-6H,1H3 |
Clé InChI |
VMFBJIKCPLAZKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)OC2=CC=CC(=C2C#N)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


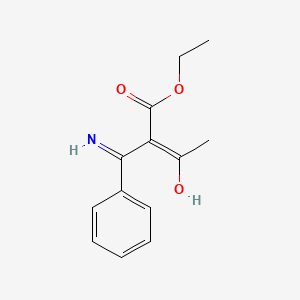
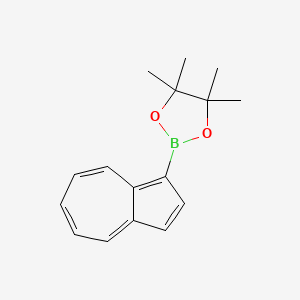
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
methanone](/img/structure/B14238617.png)
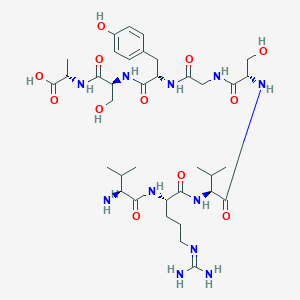
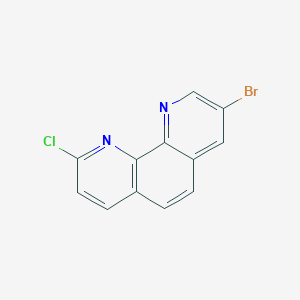

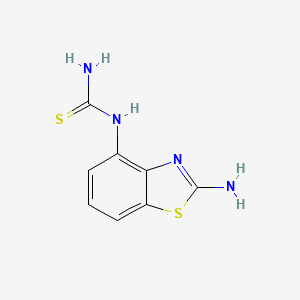
phosphanium bromide](/img/structure/B14238644.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
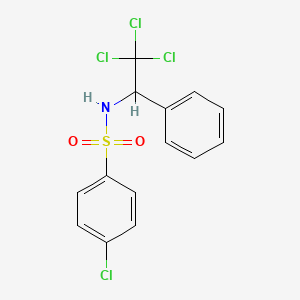
![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)
